molecular formula C11H17Cl3N4 B1390096 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride CAS No. 1184982-95-3

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride

Cat. No. B1390096
M. Wt: 311.6 g/mol
InChI Key: SIUZATYOFGYZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride (3P4PPT) is a heterocyclic compound that has been extensively studied due to its unique properties and potential applications in various fields. It has been studied in the context of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride has been widely studied in the context of medicinal chemistry and biochemistry. It has been used as a building block for the synthesis of various heterocyclic compounds, as a starting material for the synthesis of peptides and peptidomimetics, and as a scaffold for the synthesis of small-molecule drug candidates. In addition, it has been used to study the structure and function of enzymes, to study the mechanism of action of drugs, and to study the regulation of gene expression.

Mechanism Of Action

The mechanism of action of 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in changes in the biochemical and physiological processes. For example, it has been reported to modulate the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, it has been reported to interact with various receptors, including the serotonin 5-HT2A receptor, the muscarinic M1 receptor, and the dopamine D2 receptor.

Biochemical And Physiological Effects

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride has been reported to have various biochemical and physiological effects. For example, it has been reported to modulate the activity of enzymes involved in the metabolism of neurotransmitters, to interact with various receptors, and to modulate the activity of various enzymes involved in the metabolism of lipids and carbohydrates. In addition, it has been reported to have anti-inflammatory, antinociceptive, and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

The use of 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to obtain. In addition, it is a versatile building block for the synthesis of various heterocyclic compounds, peptides, and peptidomimetics. The main limitation of using 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride are vast and there are many possible future directions for research. For example, further research could be done to explore its potential as a scaffold for the synthesis of small-molecule drug candidates. In addition, further research could be done to explore its potential as an inhibitor of various enzymes and its potential as an agonist of various receptors. Finally, further research could also be done to explore its potential as an anti-inflammatory, antinociceptive, and anti-oxidant agent.

properties

IUPAC Name

3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.3ClH/c1-2-9-10(8-3-6-12-7-4-8)14-15-11(9)13-5-1;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZATYOFGYZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CC=NC3=NN2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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